Cas no 2186640-06-0 (4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole)
![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole structure](https://www.kuujia.com/scimg/cas/2186640-06-0x500.png)
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole
- SB35477
- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
-
- MDL: MFCD32632496
- Inchi: 1S/C10H16BNO3/c1-7-8(13-6-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3
- InChI Key: UWQYMGROHBJEED-UHFFFAOYSA-N
- SMILES: O1B(C2=C(C)N=CO2)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 241
- Topological Polar Surface Area: 44.5
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D968178-1g |
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole |
2186640-06-0 | 95% | 1g |
$1545 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0290P-100mg |
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole |
2186640-06-0 | 96% | 100mg |
1848.73CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0290P-1g |
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole |
2186640-06-0 | 96% | 1g |
¥13098.42 | 2025-01-21 | |
eNovation Chemicals LLC | D968178-50mg |
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole |
2186640-06-0 | 95% | 50mg |
$340 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0290P-250mg |
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole |
2186640-06-0 | 96% | 250mg |
¥6977.66 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0290P-50mg |
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole |
2186640-06-0 | 96% | 50mg |
¥4354.48 | 2025-01-21 | |
Ambeed | A1273931-250mg |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole |
2186640-06-0 | 95% | 250mg |
$880.0 | 2025-03-05 | |
Chemenu | CM770932-250mg |
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole |
2186640-06-0 | 95%+ | 250mg |
$869 | 2024-07-18 | |
Ambeed | A1273931-100mg |
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole |
2186640-06-0 | 95% | 100mg |
$660.0 | 2025-03-05 | |
Chemenu | CM770932-100mg |
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole |
2186640-06-0 | 95%+ | 100mg |
$578 | 2024-07-18 |
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole Related Literature
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
Additional information on 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole
Professional Introduction to 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole (CAS No. 2186640-06-0)
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, identified by its CAS number CAS No. 2186640-06-0, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, particularly the presence of a boronic ester group and an oxazole ring, make it a valuable building block for the development of novel therapeutic agents.
The compound's structure incorporates a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl moiety, which is a highly stable boronic ester derivative. This group is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura coupling, a cornerstone technique in modern synthetic organic chemistry. The oxazole ring further enhances its utility by providing a rigid heterocyclic framework that can be modified to introduce various pharmacophores.
In recent years, there has been a surge in research focused on the development of new pharmaceuticals using boronic acid derivatives. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The stability and reactivity of boronic esters make them ideal candidates for drug discovery programs. Specifically, 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole has been explored as a precursor in the synthesis of small-molecule inhibitors targeting specific biological pathways.
One of the most compelling applications of this compound is in the development of targeted cancer therapies. Oxazole derivatives have demonstrated anti-proliferative properties by interfering with critical cellular processes such as DNA replication and transcription. The boronic ester functionality allows for further functionalization via cross-coupling reactions, enabling the creation of highly specific inhibitors that can selectively target cancer cells while minimizing side effects.
Recent studies have highlighted the potential of 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole in the synthesis of novel kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction pathways and are often overexpressed in cancer cells. By designing molecules that can inhibit these kinases effectively, researchers aim to disrupt abnormal signaling cascades that drive tumor growth and progression. The oxazole ring provides a scaffold that can be modified to enhance binding affinity and selectivity against specific kinase targets.
The compound's utility extends beyond oncology; it has also been investigated for its potential in treating infectious diseases. Boronic acid derivatives have shown activity against various pathogens by inhibiting essential metabolic enzymes or interfering with bacterial cell wall synthesis. The structural versatility of 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole allows chemists to tailor its properties for different therapeutic applications.
In addition to its pharmaceutical applications, this compound has been explored in materials science and catalysis. The boronic ester group can participate in metal-catalyzed reactions that are used to synthesize complex organic molecules and polymers. These reactions are fundamental to the development of advanced materials with unique properties such as high thermal stability and mechanical strength.
The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions are employed to construct the desired molecular framework efficiently. The use of high-purity starting materials and optimized reaction conditions ensures high yields and minimal byproduct formation.
The growing interest in this compound underscores its importance as a versatile building block in synthetic chemistry. Researchers continue to explore new ways to leverage its unique properties for developing innovative solutions in medicine and materials science. As our understanding of molecular interactions deepens,the potential applications for CAS No. 2186640-06-0 are likely to expand further,driving advancements across multiple scientific disciplines.
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